7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole
Description
Properties
IUPAC Name |
7-chloro-5-fluoro-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF4NOS/c16-11-5-10(17)6-12-13(11)22-14(21-12)23-7-8-1-3-9(4-2-8)15(18,19)20/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILFZWNPMHAVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(O2)C(=CC(=C3)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF4NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas or other fluorinating agents.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction, where the benzoxazole core reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chloro and fluoro substituents can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
The structural and functional attributes of 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole are compared below with related benzoxazoles, benzodiazepines, and sulfanyl-containing heterocycles.
Structural Analogues in Benzoxazole Derivatives
Key Findings :
- The trifluoromethylbenzyl group in the target compound confers superior membrane permeability compared to methylsulfanyl analogues .
Comparison with Benzodiazepine Derivatives
references midazolam, a benzodiazepine with structural similarities in halogen placement (7-Cl, 2-fluorophenyl). However, benzodiazepines feature a diazepine ring instead of benzoxazole, leading to divergent pharmacological profiles:
| Property | Target Compound (Benzoxazole) | Midazolam (Benzodiazepine) |
|---|---|---|
| Core Structure | Oxazole fused to benzene | Seven-membered diazepine ring |
| Halogenation | 7-Cl, 5-F | 7-Cl, 2-fluorophenyl |
| Pharmacological Role | Kinase inhibition (hypothesized) | GABA receptor modulation (sedative/hypnotic) |
Key Findings :
- Midazolam’s fluorophenyl group enhances CNS penetration, whereas the target compound’s CF₃ group may prioritize peripheral tissue distribution.
Sulfanyl-Containing Heterocycles
highlights 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative with sulfanyl and CF₃ groups. Comparisons include:
Key Findings :
- Pyrazole derivatives often exhibit higher solubility due to reduced aromaticity, but benzoxazoles may offer greater thermal stability .
- The sulfanyl group’s position influences steric interactions; the target compound’s 2-position linkage may favor π-π stacking in hydrophobic environments.
Physicochemical Properties
| Parameter | Target Compound | 5-Chloro-2-(methylsulfanyl)benzoxazole | Midazolam |
|---|---|---|---|
| Molecular Weight | 406.7 g/mol | 215.6 g/mol | 325.8 g/mol |
| LogP (Predicted) | 4.2 | 2.8 | 3.1 |
| PSA | 65 Ų | 55 Ų | 45 Ų |
Biological Activity
7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure is characterized by a benzoxazole core, which has been associated with various biological activities. The presence of chlorine and fluorine substituents, along with a trifluoromethyl group, may enhance its pharmacological profile.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study examining related compounds, it was found that many benzoxazole derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial/Afungal |
| Compound A | 32 | Antibacterial |
| Compound B | 16 | Antifungal |
2. Anticancer Activity
Several studies have demonstrated that benzoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for the development of effective anticancer agents .
Table 2: Cytotoxicity of Related Compounds on Cancer Cell Lines
| Cell Line | Compound Name | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 7-Chloro-5-fluoro... | TBD |
| A549 (Lung) | Compound C | 15 |
| PC3 (Prostate) | Compound D | 20 |
Case Studies
Case Study 1: Antibacterial Screening
A screening of various benzoxazole derivatives revealed that certain modifications at the phenyl ring significantly influenced antibacterial activity. The study highlighted that the absence of specific functional groups could reduce activity by up to threefold .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of benzoxazole derivatives, compounds were tested against multiple cancer cell lines including MCF-7 and A549. The results indicated that some derivatives exhibited promising IC50 values, suggesting potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often linked to their structural features. Modifications such as halogen substitutions and the introduction of different functional groups can significantly alter their potency and selectivity. Understanding these relationships is essential for designing new compounds with enhanced therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
